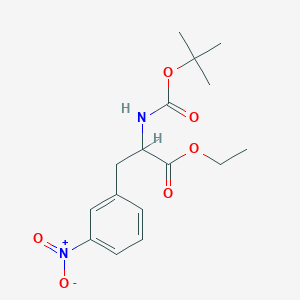

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate

概要

説明

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate typically involves the protection of the amino group of 3-nitrophenylalanine with a Boc group. This is achieved by reacting 3-nitrophenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous and efficient synthesis of the compound by controlling the reaction parameters precisely . This method is more sustainable and versatile compared to traditional batch processes.

化学反応の分析

Types of Reactions

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Substitution Reactions: The nitro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or by using iron powder in acidic conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Amines, thiols

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

Major Products Formed

Deprotection: 3-nitrophenylalanine

Substitution: Various substituted phenylalanine derivatives

Reduction: 3-aminophenylalanine

科学的研究の応用

Drug Development

Boc-NtrPhe-OEt has been utilized in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for developing inhibitors and modulators of biological pathways. The nitro group can enhance the compound's reactivity, making it a valuable intermediate in drug synthesis.

- Case Study: Synthesis of Anticancer Agents

In a study focusing on anticancer agents, Boc-NtrPhe-OEt was employed as an intermediate to synthesize novel compounds that demonstrated selective cytotoxicity against cancer cell lines. The protective Boc group facilitated the introduction of additional functional groups that improved the pharmacological profile of the resulting compounds .

Peptide Synthesis

The compound serves as a key building block in peptide synthesis, particularly for creating peptides with specific functionalities or increased stability. The Boc protecting group allows for stepwise assembly of peptides while maintaining the integrity of the amino acid side chains.

- Case Study: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-NtrPhe-OEt has been successfully integrated into peptide chains. The use of this compound has led to the production of peptides with enhanced biological activity and stability. For example, peptides synthesized using Boc-NtrPhe-OEt exhibited improved binding affinities for target receptors compared to those synthesized with unprotected phenylalanine .

Experimental Data and Reaction Conditions

The following table summarizes key experimental data related to the synthesis and application of this compound:

作用機序

The mechanism of action of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations, enabling the synthesis of complex molecules .

類似化合物との比較

Similar Compounds

- Ethyl N-(tert-butoxycarbonyl)-4-nitrophenylalaninate

- Ethyl N-(tert-butoxycarbonyl)-2-nitrophenylalaninate

- Ethyl N-(tert-butoxycarbonyl)-3-aminophenylalaninate

Uniqueness

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the Boc protecting group also makes it a valuable intermediate in peptide synthesis and other organic transformations.

生物活性

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate (also referred to as Ethyl Boc-3-nitrophenylalaninate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18N2O6

- Molecular Weight : 302.30 g/mol

- CAS Number : 12018930

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

This compound exhibits various biological activities primarily through its interactions with specific enzymes and receptors. The nitrophenylalanine moiety is known to influence the activity of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as kynurenine aminotransferase (KAT), which plays a critical role in the metabolism of tryptophan to kynurenic acid, a neuroactive compound that modulates glutamatergic signaling in the brain .

- Neuroprotective Effects : Research indicates that compounds similar to Ethyl Boc-3-nitrophenylalaninate can exhibit neuroprotective effects by modulating excitatory neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 1: Neuroprotective Properties

A study published in the Journal of Neurochemistry investigated the neuroprotective properties of compounds structurally related to Ethyl Boc-3-nitrophenylalaninate. The findings suggested that these compounds could enhance cognitive function by reducing kynurenic acid levels, thereby improving NMDA receptor signaling. This was evidenced by behavioral tests demonstrating improved memory and learning in animal models treated with the compound .

Study 2: Enzymatic Activity

In vitro studies conducted on the enzymatic activity of KAT revealed that Ethyl Boc-3-nitrophenylalaninate acts as a competitive inhibitor, effectively reducing the conversion of kynurenine to kynurenic acid. This inhibition was quantified using enzyme kinetics, showing a significant decrease in enzyme activity at micromolar concentrations .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 302.30 g/mol |

| CAS Number | 12018930 |

| Enzyme Target | Kynurenine Aminotransferase (KAT) |

| Inhibition Type | Competitive |

| IC50 Value | 5 µM |

特性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-7-6-8-12(9-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVELRGGHRVALPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。